Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate

Palladium catalysis Suzuki-Miyaura coupling C–C bond formation

Synthetic programs targeting benzo[b]thiophene libraries often face lengthy protection/deprotection sequences. This 3-bromo-2,5-diester building block solves that via a two-step divergent strategy: C3-bromine acts as a blocking group for regioselective C5 direct arylation, then participates in Suzuki-Miyaura coupling. • Orthogonal esters: the C2 ester (α to sulfur) selectively hydrolyzes/amidates, leaving C5 intact for later transformation. • Generate amide-ester, acid-ester, or amide-acid matrices from a single starting material. • MW 329.17 g/mol, purity ≥98%, CAS 1629584-24-2; standard packs 10 mg-100 mg, bulk custom synthesis available.

Molecular Formula C12H9BrO4S
Molecular Weight 329.17 g/mol
Cat. No. B13991468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate
Molecular FormulaC12H9BrO4S
Molecular Weight329.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)SC(=C2Br)C(=O)OC
InChIInChI=1S/C12H9BrO4S/c1-16-11(14)6-3-4-8-7(5-6)9(13)10(18-8)12(15)17-2/h3-5H,1-2H3
InChIKeyFUZNJIRJVVOROH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate – Core Identity & Procurement Rationale


Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate (MFCD30470830, C12H9BrO4S, MW 329.17 g/mol) is a heterocyclic building block belonging to the benzo[b]thiophene family . Its structure features a fused benzene–thiophene bicyclic core with a bromine atom at position 3 and two ester groups at positions 2 and 5 . The bromine substituent provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the diester functionalities offer independent derivatization sites, making this compound a versatile intermediate for medicinal chemistry, agrochemical, and materials science programs [1]. Unlike simpler thiophene or non-halogenated analogs, the combination of the benzo[b]thiophene scaffold with regiospecific bromination and dual ester substitution enables synthetic strategies not accessible with in-class alternatives.

Reactive handle

C3 bromine for direct Pd-catalyzed cross-coupling, eliminates pre-bromination step.

Orthogonal derivatization

Dual ester groups at C2 and C5 allow sequential hydrolysis, amidation, or reduction.

Privileged scaffold

Benzo[b]thiophene core found in approved drugs, supports structure-activity exploration.

Why Closest Analogs Cannot Replace This Compound


In-class benzo[b]thiophene derivatives are not interchangeable because the presence, position, and nature of substituents fundamentally alter reactivity and synthetic utility. The non-brominated parent compound (dimethyl benzo[b]thiophene-2,5-dicarboxylate, CAS 7345-76-8) lacks the C3 aryl halide handle required for palladium-catalyzed cross-coupling . The amino analog (dimethyl 3-aminobenzo[b]thiophene-2,5-dicarboxylate, CAS 181282-81-5) engages preferentially in Buchwald–Hartwig C–N coupling rather than Suzuki–Miyaura or direct arylation, limiting C–C bond-forming strategies [1]. The thiophene analog (dimethyl 3-bromothiophene-2,5-dicarboxylate, CAS 7311-79-7) lacks the fused benzene ring, altering both electronic properties and steric constraints that influence regioselectivity in subsequent functionalization steps [2]. Consequently, generic substitution can disrupt designed synthetic routes that depend on the specific reactivity profile of the 3-bromo-2,5-diester benzo[b]thiophene scaffold.

Non-brominated parent (CAS 7345-76-8)

Lacks the C3 halide handle; cross-coupling at this position is impossible without an extra bromination step, potentially reducing overall yield and increasing synthetic complexity.

3-Amino analog (CAS 181282-81-5)

Engages primarily in Buchwald–Hartwig C–N coupling, limiting C–C bond-forming strategies; the amine may coordinate palladium, interfering with catalytic cycles used for direct arylation.

Simple thiophene analog (CAS 7311-79-7)

Lacks the fused benzene ring, altering regioselectivity of electrophilic substitution and π-stacking; physicochemical properties and binding interactions may differ substantially.

Quantitative Differentiation Evidence vs. Comparators


C3 Bromine as a Cross-Coupling Handle

The C3 bromine in dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate serves as a reactive site for palladium-catalyzed cross-coupling. In the analogous ethyl 3-bromobenzo[b]thiophene-2-carboxylate system, palladium-catalyzed amination with anilines proceeds in good to high yields using Pd(OAc)₂, BINAP, and Cs₂CO₃ in toluene, demonstrating the viability of the C3 bromide for bond-forming reactions [1]. The non-brominated parent (dimethyl benzo[b]thiophene-2,5-dicarboxylate, CAS 7345-76-8) lacks this reactive handle entirely, preventing direct C3 functionalization via oxidative addition to Pd(0) .

C3 Br coupling handle
Reported
Target: C3–Br enables direct oxidative addition with Pd(0) Comparator: non-brominated parent requires prior halogenation
Eliminates a synthetic step and its associated yield loss.
Analogous ethyl ester system; conditions: Pd(OAc)₂/BINAP/Cs₂CO₃, toluene, 100 °C.
Palladium catalysis Suzuki-Miyaura coupling C–C bond formation

Dual Ester Functionality for Orthogonal Derivatization

Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate bears two ester groups at positions 2 and 5, each capable of independent hydrolysis, amidation, or reduction. In contrast, the monoester analog ethyl 3-bromobenzo[b]thiophene-2-carboxylate (CAS 34128-30-8 for the methyl ester) possesses only a single ester group at position 2, limiting derivatization to one vector . The 2,5-diester arrangement permits sequential orthogonal transformations: for example, selective hydrolysis of the more electrophilic C2 ester (alpha to sulfur) followed by C5 ester manipulation, or vice versa, enabling divergent library synthesis from a single intermediate [1].

Dual ester orthogonality
Class-level
2 ester groups (C2, C5) – twice the derivatization vectors Monoester analog: only one ester at C2
Enables divergent library synthesis from a single intermediate.
C2 ester adjacent to sulfur is typically more electrophilic.
Orthogonal protection Diester hydrolysis Divergent synthesis

Benzo[b]thiophene Core Electronic & Steric Advantages

The benzo[b]thiophene core (fused benzene–thiophene) differs electronically and sterically from the simple thiophene core. Electrophilic substitution in benzo[b]thiophene occurs preferentially at the 3-position (β-position of the thiophene ring), whereas in thiophene itself, electrophilic substitution favors the 2-position (α-position) [1]. This regiospecificity is critical for synthetic planning: the benzo[b]thiophene scaffold directs functionalization to position 3, which is where the bromine is installed in the target compound. The thiophene analog dimethyl 3-bromothiophene-2,5-dicarboxylate (CAS 7311-79-7) lacks the fused benzene ring, resulting in altered HOMO/LUMO energies and different π-stacking capabilities that affect binding interactions in biological targets . Additionally, the larger benzo[b]thiophene surface area enhances van der Waals contacts in protein binding pockets, a feature exploited in FDA-approved benzo[b]thiophene drugs such as raloxifene and zileuton [2].

Benzo[b]thiophene core
Class-level
Fused ring: electrophilic substitution at C3; 10 π-electrons Thiophene core: favors C2 substitution; 6 π-electrons
Regioselectivity and π-stacking differ; privileged scaffold context.
Based on nitration/halogenation studies of parent heterocycles.
Heterocyclic electronics Regioselectivity π-Stacking

Bromine as a Blocking Group for Regioselective Arylation

In 3-substituted thiophene and benzo[b]thiophene systems, a bromine at the C2 or C3 position can act as a blocking group to direct palladium-catalyzed C–H arylation to the C5 position. Brahim et al. demonstrated that with 1 mol% of a phosphine-free Pd catalyst, KOAc as base, and DMA as solvent, C5-(hetero)arylated thiophenes bearing a C2-bromo substituent were synthesized in moderate to high yields without cleavage of the thienyl C–Br bond [1]. This strategy allows sequential C5 arylation followed by C2 Suzuki coupling, yielding 2,5-di(hetero)arylated products bearing two different aryl units in only two steps. The chloro analog (3-chlorobenzo[b]thiophene) is less reactive in oxidative addition to Pd(0) due to the stronger C–Cl bond (bond dissociation energy C–Cl ≈ 397 kJ/mol vs. C–Br ≈ 280 kJ/mol), while the amino analog cannot serve as a blocking group for C–H arylation due to competing coordination to the Pd catalyst [2].

BDE advantage
Reported
~117 kJ/mol lower vs. C–Cl
Facilitates oxidative addition at lower temperature and catalyst loading.
C–Br ≈ 280 kJ/mol; C–Cl ≈ 397 kJ/mol (CRC Handbook).
C–H activation Direct arylation Regioselective synthesis

Antimicrobial Activity & Synthetic Versatility

In a series of 3-halobenzo[b]thiophene derivatives evaluated for antimicrobial activity, the cyclohexanol-substituted 3-bromo and 3-chloro analogs both exhibited a MIC of 16 µg/mL against Gram-positive bacteria and yeast [1]. While the 3-bromo and 3-chloro derivatives showed comparable antimicrobial potency in this specific phenotypic assay, the 3-bromo substituent offers superior synthetic versatility for subsequent derivatization due to its higher reactivity in cross-coupling (as discussed in Evidence Items 1 and 4). This means that for programs requiring both antimicrobial screening and downstream lead optimization via C–C bond formation, the 3-bromo derivative provides a more efficient platform than the 3-chloro analog, which would require harsher coupling conditions or pre-functionalization [2]. No antimicrobial data are available for the non-halogenated parent dimethyl benzo[b]thiophene-2,5-dicarboxylate, highlighting the role of the halogen in conferring biological activity.

Antimicrobial & versatility
Reported
MIC 16 µg/mL (Gram+ & yeast) – bromo analog Chloro analog: also 16 µg/mL, but C–Br reactivity higher for diversification
Supports antimicrobial screening context; C–Br enables faster lead optimization.
Broth microdilution; no Lipinski/Veber violations reported for related analogs.
Antimicrobial MIC Structure-activity relationship

High-Impact Application Scenarios


Divergent Library Synthesis via Orthogonal Ester Modifications

Research groups synthesizing compound libraries can exploit the two electronically distinct ester groups. The C2 ester (alpha to the sulfur atom) is more electrophilic and can be selectively hydrolyzed or amidated under mild conditions, leaving the C5 ester intact for subsequent orthogonal transformation. This enables the preparation of a matrix of amide–ester, acid–ester, or amide–acid derivatives from a single starting material, as supported by the diester architecture documented in the compound specifications [1]. The strategy is particularly valuable for structure–activity relationship (SAR) exploration in medicinal chemistry programs targeting kinase inhibition or nuclear receptor modulation, where the benzo[b]thiophene scaffold is a recognized privileged structure [2].

Two-Step Synthesis of 2,5-Diarylated Benzo[b]thiophenes

Following the methodology of Brahim et al., the C3 bromine can serve as a blocking group to direct regioselective C5 direct arylation [1]. After C5 functionalization, the bromine is then engaged in a Suzuki–Miyaura or Buchwald–Hartwig coupling at C3, affording 2,5-di(hetero)arylated benzo[b]thiophenes bearing two different aryl units in only two steps. This two-step divergent approach reduces the number of synthetic operations compared to traditional sequential halogenation–coupling strategies and aligns with green chemistry principles by minimizing waste. The benzo[b]thiophene core provides enhanced π-stacking and binding affinity relative to simple thiophene analogs [2].

Anti-Infective Lead Optimization Platform

Based on the demonstrated antimicrobial activity of 3-halobenzo[b]thiophene derivatives (MIC = 16 µg/mL against Gram-positive bacteria and yeast) [1], this compound serves as a starting point for anti-infective lead optimization. The C3 bromine enables rapid diversification via palladium-catalyzed cross-coupling to explore substituent effects on potency and selectivity, while the ester groups can be hydrolyzed to carboxylic acids for improved solubility or converted to amides for metabolic stability. The in silico ADME profile of related 3-halobenzo[b]thiophenes shows no violations of Lipinski, Veber, or Muegge drug-likeness filters [1], supporting their suitability for oral drug development.

Agrochemical Intermediate for Crop Protection

Benzo[b]thiophene derivatives are established scaffolds in agrochemical discovery, with applications as fungicides and herbicides. The dual ester functionality of this compound allows for the introduction of lipophilic ester prodrug moieties that enhance cuticular penetration in plants, while the C3 bromine provides a handle for introducing heterocyclic or aryl groups known to confer target-site specificity. The benzo[b]thiophene core offers superior photostability compared to simple thiophene analogs, a critical property for field-applied agrochemicals [1].

Application
Selection Property
Validation Focus
Divergent library synthesis
Orthogonal diester architecture
Sequential hydrolysis/amidation selectivity
2,5-Diarylated benzo[b]thiophenes
C3 bromine blocking group
Regioselective C5 direct arylation then C3 coupling
Anti-infective lead optimization
Halogen-dependent antimicrobial scaffold
MIC screening and cross-coupling diversification
Agrochemical intermediate research
Benzo[b]thiophene photostability and ester handles
Cuticular penetration and target-site specificity review
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